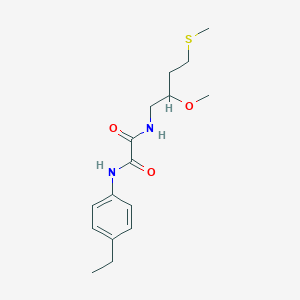

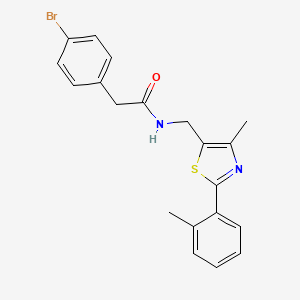

![molecular formula C17H15N3O5S B2970618 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898435-41-1](/img/structure/B2970618.png)

4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a nitro group (-NO2), a benzenesulfonamide group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. These types of compounds are often used in the development of new drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various chemical reactions involving the corresponding amines, acids, or esters .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It would contain a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. For instance, the nitro group might be reduced to an amino group, or the sulfonamide group could undergo hydrolysis .Applications De Recherche Scientifique

Coordination Chemistry and Electronic Properties

The coordination chemistry of sulfonamidoquinoline ligands, including derivatives similar to the compound , has been studied, showing their ability to form complexes with transition metals such as cobalt, nickel, and zinc. These complexes have been analyzed for their electronic properties, magnetic moments, and redox activity, indicating potential applications in materials science and catalysis (Gole et al., 2021).

Anticancer Activities

Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects on cancer cells, specifically through activating phosphorylation pathways in hepatocellular, breast, and colon cancer cell lines. These studies suggest the potential of these compounds in developing new anticancer therapies by inducing apoptosis in cancer cells (Cumaoğlu et al., 2015).

Another study synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity, finding significant efficacy against various human tumor cell lines. The most active compound showed potential in promoting cell cycle arrest and inducing apoptosis, highlighting the therapeutic applications of these sulfonamide derivatives in cancer treatment (Żołnowska et al., 2018).

Chemical Synthesis and Molecular Structure

Research has also focused on the synthesis of novel quinolines and pyrimidoquinolines bearing a sulfonamide moiety, demonstrating potential as anticancer and radioprotective agents. These studies contribute to the understanding of the structural requirements for biological activity and offer a foundation for developing new therapeutic agents (Ghorab et al., 2007).

Moreover, the reactivity of nitro heteroaromatic compounds in chemical synthesis has been explored, providing insights into the construction of complex heterocyclic structures. This research underlines the utility of such compounds in the synthesis of diverse heterocyclic frameworks, potentially relevant in drug discovery and materials science (Murashima et al., 1996).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit substantial antiviral activity , suggesting that this compound may also target viral proteins or processes

Mode of Action

It is known that similar compounds can interact with their targets to inhibit essential biological processes, leading to therapeutic effects . The specific interactions and changes resulting from this compound’s action require further investigation.

Biochemical Pathways

Given its potential antiviral activity , it may affect pathways related to viral replication or host immune response

Result of Action

Similar compounds have shown substantial antiviral activity , suggesting that this compound may also have antiviral effects at the molecular and cellular levels

Propriétés

IUPAC Name |

4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c21-16-6-1-11-9-13(10-12-7-8-19(16)17(11)12)18-26(24,25)15-4-2-14(3-5-15)20(22)23/h2-5,9-10,18H,1,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPVKVQTSNAGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

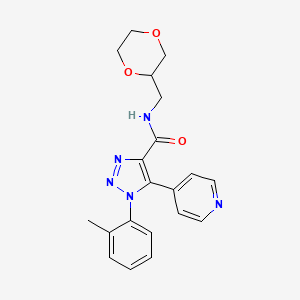

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)

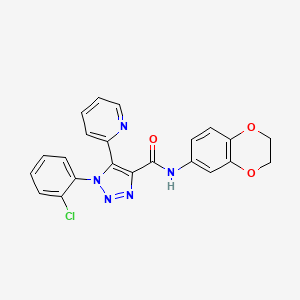

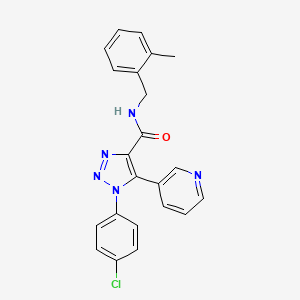

![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)

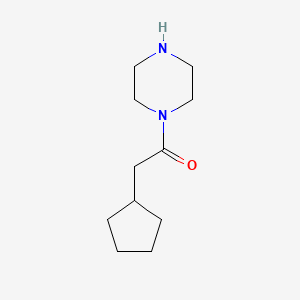

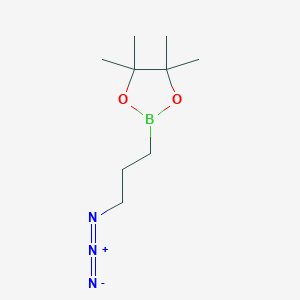

![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)

![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2970547.png)

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2970556.png)